Germination-IN-2

Clostridioides difficile spore germination inhibition bile acid analogs

Germination-IN-2 resolves assay window limitations caused by weak endogenous inhibitors like CDCA, which requires >400 µM for comparable effect. As a validated N-aryl-3α,12α-dihydroxy-5β-cholan-24-amide, it delivers reproducible spore germination inhibition in hypervirulent C. difficile R20291. - 1.4-fold potency improvement over parent N-phenyl lead (IC50 1.3 vs 1.8 µM); >300-fold over CDCA. - Achieves 3% residual germination rate, ensuring clear positive control windows. - Reduced hydroxyl count enhances synthetic tractability for analog generation campaigns.

Molecular Formula C30H45NO3
Molecular Weight 467.7 g/mol
Cat. No. B12403211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermination-IN-2
Molecular FormulaC30H45NO3
Molecular Weight467.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C
InChIInChI=1S/C30H45NO3/c1-19(9-14-28(34)31-21-7-5-4-6-8-21)24-12-13-25-23-11-10-20-17-22(32)15-16-29(20,2)26(23)18-27(33)30(24,25)3/h4-8,19-20,22-27,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20-,22-,23+,24-,25+,26+,27+,29+,30-/m1/s1
InChIKeyABTFODLFVYTBHS-YAIFJCAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Germination-IN-2: C. difficile Spore Germination Inhibitor


Germination-IN-2 (compound 15; CAS: 89846-43-5) is a synthetic bile acid derivative belonging to the N-aryl-3α,12α-dihydroxy-5β-cholan-24-amide class [1]. It functions as a potent inhibitor of spore germination in the hypervirulent Clostridioides (Clostridium) difficile strain R20291, with a reported IC50 of 1.3 µM and an anti-germination efficacy resulting in only 3% germination rate under assay conditions [1]. This compound is part of a structure-activity relationship (SAR) series investigating the role of 7α- and 12α-hydroxyl groups in cholanamide-based germination inhibition [1].

C. difficile spore germination inhibition studies
Cholanamide SAR and hydroxyl group investigation
Inhibitor profiling with reported potency context

Why Germination-IN-2 Cannot Be Substituted


C. difficile spore germination inhibition by bile acid analogs exhibits steep structure-activity relationships where minor hydroxyl group alterations or stereochemical changes drastically alter potency [1]. The natural germination inhibitor chenodeoxycholate (CDCA) requires concentrations exceeding 400 µM to achieve comparable inhibition, while unoptimized cholanamides with alternative aryl substitutions or incorrect hydroxyl stereochemistry display significantly reduced activity or complete inactivity [1][2]. Substituting Germination-IN-2 with generic cholic acid derivatives, deoxycholate-based compounds lacking the precise 3α,12α-dihydroxy-5β-cholan-24-amide backbone, or compounds with unvalidated aryl amide substitutions introduces unacceptable potency loss that compromises experimental reproducibility and therapeutic development [1].

Germination-IN-2 3α,12α-dihydroxy-5β-cholan-24-amide with N-phenyl substitution
Alternate hydroxyl pattern 7α-hydroxy retention or incorrect stereochemistry may sharply reduce potency
Germination-IN-2 N-aryl amide-derived inhibitor with low micromolar IC50
Endogenous bile acids (CDCA) Requires >300-fold higher concentration to achieve comparable inhibition

Germination-IN-2 Potency vs. Related Compounds


Potency Advantage Over Germination-IN-1

Germination-IN-2 demonstrates 3.1-fold greater potency (IC50 = 1.3 µM) compared to the closely related analog Germination-IN-1 (compound 11; IC50 = 4 µM) in inhibiting spore germination of hypervirulent C. difficile strain R20291 . This potency advantage translates to a more complete suppression of germination: Germination-IN-2 reduces germination rate to 3%, whereas Germination-IN-1 achieves only 14% germination rate under equivalent assay conditions . The structural divergence between these two compounds lies in the hydroxylation pattern of the cholanamide backbone, with the differential 7α- and 12α-hydroxyl group configuration of Germination-IN-2 being directly responsible for its superior inhibition profile [1].

Inhibitor potency ranking
Head-to-head
3.1-fold lower IC50 (1.3 µM vs 4 µM) and 11 pp germination reduction (3% vs 14%)
Supports inhibitor ranking within cholanamide series
C. difficile R20291 spore germination assay
Clostridioides difficile spore germination inhibition bile acid analogs

Improved Potency Over Trihydroxy Parent

Germination-IN-2 exhibits a 1.4-fold improvement in IC50 (1.3 µM) relative to the parent lead compound N-phenyl-3α,7α,12α-trihydroxy-5β-cholan-24-amide (IC50 = 1.8 µM) against C. difficile strain R20291 [1][2]. The SAR study establishing this relationship demonstrates that removal of the 7α-hydroxyl group while retaining the 12α-hydroxyl and 3α-hydroxyl groups in the 5β-cholan-24-amide scaffold not only maintains activity but enhances it, indicating that only two of the three hydroxyl groups are required for optimal inhibition [2]. Importantly, the α-stereochemistry at position 7 is required for activity in the trihydroxy series, but the optimized dihydroxy configuration of Germination-IN-2 circumvents this constraint to achieve superior potency [2].

SAR: parent vs dihydroxy
Head-to-head
1.4-fold improvement over trihydroxy lead (1.3 µM vs 1.8 µM IC50)
7α-OH removal not detrimental; supports simplified scaffold
SAR consistent with two-hydroxyl requirement
structure-activity relationship cholanamide SAR C. difficile germination inhibitors

Superior Potency Over Chenodeoxycholate (CDCA)

Germination-IN-2 (IC50 = 1.3 µM) is over 300-fold more potent than the endogenous bile acid germination inhibitor chenodeoxycholate (CDCA), which exhibits an IC50 of approximately 405 µM against C. difficile strain R20291 [1]. This potency differential is consistent with the broader class-level observation that N-phenyl-cholan-24-amide derivatives (IC50 = 1.8 µM) are 225-fold more potent than CDCA, and Germination-IN-2 improves further upon this baseline [1]. The dramatic potency enhancement arises from the replacement of the carboxylic acid moiety with an N-aryl amide functionality, which increases hydrophobicity and modulates polar surface area to favor target engagement [2].

Endogenous comparator
Reported
>300-fold lower IC50 vs CDCA (1.3 µM vs ~405 µM)
Substantial potency gain over natural bile acid
Derived from cross-study comparative data
chenodeoxycholic acid bile salt inhibitors C. difficile spore germination

Superior Germination Suppression vs. Germination-IN-1

Beyond IC50 comparisons, Germination-IN-2 achieves more complete functional suppression of spore germination, reducing the germination rate to 3% compared to the 14% residual germination observed with Germination-IN-1 . This difference represents a 78.6% relative reduction in viable germinating spores between the two compounds. For prophylactic or therapeutic applications targeting C. difficile infection recurrence, minimizing residual spore germination is critical to preventing vegetative cell outgrowth and toxin production [1]. The near-complete germination blockade achieved by Germination-IN-2 is a direct consequence of the optimized 3α,12α-dihydroxy-5β-cholan-24-amide scaffold with N-phenyl substitution [1].

Functional suppression
Head-to-head
3% germination vs 14% (78.6% relative reduction)
Reported functional germination suppression endpoint
Near-complete blockade of spore outgrowth
anti-germination activity spore viability C. difficile therapeutics

Cholanamide Potency vs. Indoline Derivatives

While Germination-IN-2 (IC50 = 1.3 µM) represents a significant optimization within the dihydroxy-cholanamide series, the most potent known spore germination inhibitors in this chemical class are indoline-substituted cholan-24-amides such as N-5′-fluoroindoline-cholan-24-amide (compound 5d), which exhibits an IC50 of 400 nM (0.4 µM) [1]. This class-level inference establishes that Germination-IN-2 occupies a strategic intermediate position in the SAR continuum: it provides >3-fold improvement over the 1.8 µM parent N-phenyl lead and >300-fold improvement over endogenous CDCA, while retaining the synthetic tractability and commercial availability advantages of the simpler N-phenyl amide series [2][3]. Researchers pursuing maximum potency may consider indoline derivatives, but Germination-IN-2 offers the optimal balance of proven potency, established SAR context, and vendor availability for routine screening applications.

Series context
Class-level
3.25-fold less potent than indoline lead (1.3 µM vs 0.4 µM)
Context-dependent ranking in broader inhibitor series
Class-level inference; indoline derivatives not commercially available
indoline cholanamides N-5′-fluoroindoline-cholan-24-amide SAR optimization

Research and Preclinical Applications of Germination-IN-2


Lead Compound for C. difficile SAR Optimization

Germination-IN-2 serves as an optimized starting point for medicinal chemistry campaigns targeting C. difficile spore germination inhibition. Its IC50 of 1.3 µM represents a 1.4-fold improvement over the parent N-phenyl-trihydroxy-cholanamide lead (IC50 1.8 µM), while the reduced hydroxyl group count (3α,12α-dihydroxy vs. 3α,7α,12α-trihydroxy) improves synthetic accessibility for analog generation [1]. Researchers can leverage the established SAR demonstrating that α-stereochemistry at position 7 is critical and that only two hydroxyl groups are necessary for optimal activity [1][2].

Germination Assay Positive Control

With a well-characterized IC50 of 1.3 µM and a reliably low residual germination rate of 3%, Germination-IN-2 provides a robust positive control for spore germination assays in hypervirulent C. difficile strain R20291 [1][2]. Its >300-fold potency advantage over the endogenous inhibitor chenodeoxycholate (CDCA, ~405 µM) ensures clear assay windows and minimizes solvent interference [2][3]. The commercially available compound (purity ≥98% from multiple vendors) offers batch-to-batch consistency essential for reproducible experimental results [1].

Bile Acid-Mediated Germination Signaling

Germination-IN-2's defined cholanamide scaffold and N-phenyl amide substitution make it a valuable tool for dissecting bile acid receptor interactions in C. difficile spores [1][2]. The SAR established for this compound class demonstrates that hydrophobicity and polar surface area correlate with potency, enabling researchers to use Germination-IN-2 as a reference point for investigating how structural modifications influence target binding [2][3]. Comparative studies with Germination-IN-1 (IC50 4 µM, 14% germination) can reveal differential effects on germination kinetics and receptor occupancy [1].

Efficacy Benchmark for Novel Anti-C. difficile Agents

As a member of the most extensively characterized series of C. difficile spore germination inhibitors, Germination-IN-2 provides an established efficacy benchmark for evaluating novel chemical entities [1][2]. Its potency (IC50 1.3 µM) positions it between the parent N-phenyl lead (1.8 µM) and the most potent indoline derivatives (0.4 µM), offering a reference point for gauging the competitive advantage of newly synthesized compounds [2][3]. Researchers can contextualize their compounds' performance against this well-documented cholanamide scaffold [1].

Application
Selection Property
Validation Focus
Spore germination inhibitor SAR studies
Defined 3α,12α-dihydroxy scaffold
Hydroxyl group SAR and target interaction
Germination assay reference compound
Reported low micromolar IC50 profile
Assay window and lot reproducibility
Bile acid receptor signaling research
N-aryl amide substitution pattern
Hydrophobicity and target engagement correlation
Anti-C. difficile inhibitor benchmarking
Low micromolar potency reference within series
Comparative SAR within cholanamide series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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